molecular formula C21H22ClNO2 B2848344 (2E)-3-{4-[(3-chlorophenyl)methoxy]phenyl}-N-cyclopentylprop-2-enamide CAS No. 477871-22-0

(2E)-3-{4-[(3-chlorophenyl)methoxy]phenyl}-N-cyclopentylprop-2-enamide

Cat. No.: B2848344
CAS No.: 477871-22-0
M. Wt: 355.86
InChI Key: XSMADOWEMRGURW-JLHYYAGUSA-N
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Description

(2E)-3-{4-[(3-chlorophenyl)methoxy]phenyl}-N-cyclopentylprop-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chlorobenzyl group, a phenyl ring, and a cyclopentyl group attached to a propenamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(3-chlorophenyl)methoxy]phenyl}-N-cyclopentylprop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the chlorobenzyl ether: This step involves the reaction of 3-chlorobenzyl chloride with a phenol derivative under basic conditions to form the chlorobenzyl ether.

    Coupling with propenamide: The chlorobenzyl ether is then coupled with a propenamide derivative in the presence of a suitable base and catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(3-chlorophenyl)methoxy]phenyl}-N-cyclopentylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(3-chlorophenyl)methoxy]phenyl}-N-cyclopentylprop-2-enamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-{4-[(3-chlorophenyl)methoxy]phenyl}-N-cyclopentylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-cyclopentylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO2/c22-18-5-3-4-17(14-18)15-25-20-11-8-16(9-12-20)10-13-21(24)23-19-6-1-2-7-19/h3-5,8-14,19H,1-2,6-7,15H2,(H,23,24)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMADOWEMRGURW-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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